molecular formula C15H16BrNO2S2 B2779866 1-((2-Bromophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine CAS No. 1448076-03-6

1-((2-Bromophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2779866
CAS No.: 1448076-03-6
M. Wt: 386.32
InChI Key: CIGPZGQCDRAVOM-UHFFFAOYSA-N
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Description

1-((2-Bromophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is an organic compound that features a piperidine ring substituted with a 2-bromophenylsulfonyl group and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Bromophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the 2-Bromophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophen-2-ylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

1-((2-Bromophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The 2-bromophenylsulfonyl group can be reduced to a phenylsulfonyl group.

    Substitution: The bromine atom in the 2-bromophenylsulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenylsulfonyl derivatives.

    Substitution: Various substituted phenylsulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-((2-Bromophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((2-Bromophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
  • 1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
  • 1-((2-Methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine

Uniqueness

1-((2-Bromophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the bromine atom plays a crucial role in the desired chemical or biological activity.

Properties

IUPAC Name

1-(2-bromophenyl)sulfonyl-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S2/c16-13-4-1-2-6-15(13)21(18,19)17-9-7-12(8-10-17)14-5-3-11-20-14/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGPZGQCDRAVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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